molecular formula C19H26O B1221407 Androsta-4,16-dien-3-one CAS No. 4075-07-4

Androsta-4,16-dien-3-one

Cat. No.: B1221407
CAS No.: 4075-07-4
M. Wt: 270.4 g/mol
InChI Key: HNDHDMOSWUAEAW-VMXHOPILSA-N
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Mechanism of Action

Target of Action

Androstadienone, a testosterone-derived compound found in men’s axillary sweat, is a main candidate for a human pheromone . It has been described as having potent pheromone-like activities in humans . It is believed to communicate socially relevant information, such as aggression, dominance, and readiness for competition .

Mode of Action

Androstadienone serves as a chemosignaling threat cue to men, thus triggering avoidance behavior during competitive interaction with another man . It increases individualistic responses while it decreases cooperative responses . These findings support the role of androstadienone as a threatening signal of dominance that elicits behavioral avoidance and social withdrawal tendencies, possibly as a submissive response .

Biochemical Pathways

The compound is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase, and can be converted into androstenone (a more potent and odorous pheromone) by 5α-reductase . This can subsequently be converted into 3α-androstenol or 3β-androstenol (also more potent and odorous pheromones) by 3-ketosteroid reductase .

Pharmacokinetics

It is known that the compound is rapidly absorbed into the systemic circulation . Peak plasma levels occur at 0.75 h and then decline with a half-life of 1.51 h . The bioavailability of Androstadienone after subcutaneous administration is 28.5% .

Result of Action

Androstadienone significantly affects the mood of heterosexual women and homosexual men . Androstadienone, in picogram quantities, has been shown to have a “significant reduction of nervousness, tension and other negative feeling states” in female subjects .

Action Environment

The action of Androstadienone is influenced by environmental factors. For example, the urine of dominant male mice was shown to discourage naïve mice from exploring a urine-marked area and to promote aggressive behavior in trained “fighter” mice . This suggests that the scent of dominant males may result in attack or avoidance depending on the environmental conditions and the receiver’s previous experience .

Biochemical Analysis

Biochemical Properties

Androsta-4,16-dien-3-one plays a significant role in biochemical reactions, particularly in the context of pheromone signaling. It is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase. Subsequently, androstenone can be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These interactions highlight the compound’s involvement in steroidogenesis and its potential impact on human physiology.

Cellular Effects

This compound has been shown to influence various cellular processes. It does not exhibit androgenic or anabolic effects but has been reported to significantly affect the mood of heterosexual women and homosexual men . The compound can alter cell signaling pathways, particularly those related to mood and behavior, without overtly changing behavior. It may also have subtle effects on attention and emotional states .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. It is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase . These enzymatic conversions suggest that this compound may act as a precursor or intermediate in the biosynthesis of other bioactive steroids. Additionally, its effects on mood and behavior are likely mediated through its interaction with olfactory receptors and subsequent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to improve mood in women, particularly in environments that typically dampen mood . This improved mood is sustained even after returning to everyday life outside the laboratory. The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. For instance, a derivative of this compound, 17-(5¢-isoxazolyl)this compound (L-39), has been evaluated for its anti-tumor effects in mice The compound demonstrated significant inhibition of tumor growth and reduction of prostate-specific antigen levels at specific dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase . These metabolic conversions are part of the broader steroidogenic pathway, which includes the production of various bioactive steroids. The compound’s involvement in these pathways highlights its role in regulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is thought to be produced in the adrenal glands and the ovary, and its metabolism follows a common steroidogenic pathway . Its localization and accumulation within tissues are influenced by these transport mechanisms, which are crucial for its bioactivity.

Properties

IUPAC Name

(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDHDMOSWUAEAW-VMXHOPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863314
Record name Androsta-4,16-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4075-07-4
Record name Androsta-4,16-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4075-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,16-Androstadien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-4,16-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4075-07-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ANDROSTADIENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ4FHD36E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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